Ciprofloxacin Impurity D HCl
Description
Ciprofloxacin Impurity D HCl (CAS: 526204-10-4) is a pharmacopeial-specified impurity of the fluoroquinolone antibiotic ciprofloxacin. Its chemical name is 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (molecular formula: C₁₇H₁₈ClN₃O₃·HCl). This impurity arises during the synthesis or degradation of ciprofloxacin and is structurally characterized by a chlorine substitution at position 6 of the quinolone core, replacing the fluorine atom present in the parent drug .
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERMCKAUYNRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Controlled Hydrolysis of Ciprofloxacin Hydrochloride
Impurity D HCl can be synthesized via controlled hydrolysis of ciprofloxacin hydrochloride under acidic conditions. A representative protocol involves:
-
Dissolving ciprofloxacin hydrochloride in 0.1 M hydrochloric acid at 80°C for 24 hours.
-
Neutralizing the solution with sodium bicarbonate to pH 7.0.
-
Extracting the hydrolyzed product using ethyl acetate and purifying it via recrystallization from ethanol-water (7:3 v/v).
Key Parameters:
-
Temperature: 80–85°C
-
Reaction time: 20–24 hours
-
Yield: 12–15% (isolated as hydrochloride salt)
This method exploits the lability of the fluorine atom at the C-6 position, facilitating its replacement with a hydroxyl group.
Side Reactions During Ciprofloxacin Synthesis
Impurity D HCl forms as a by-product during the synthesis of ciprofloxacin hydrochloride, particularly during the cyclocondensation of cyclopropanecarboxylic acid with piperazine. Modulating reaction conditions increases its yield:
| Parameter | Optimal Range | Impurity D Yield |
|---|---|---|
| Piperazine excess | 15–20 mol% | 8–10% |
| Reaction temperature | 70–75°C | 12–14% |
| Solvent polarity | Low (2-pyrrolidone) | 6–8% |
Purification and Isolation Techniques
Chromatographic Separation
Reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.15% orthophosphoric acid (pH 3.0) and acetonitrile (85:15 v/v) effectively isolates Impurity D HCl. The method achieves a resolution >2.0 from ciprofloxacin and other impurities.
Crystallization Optimization
Ethanol-water mixtures (68–72% ethanol) selectively precipitate Impurity D HCl while retaining ciprofloxacin in solution. A mass-to-volume ratio of 1:4 (crude product:ethanol) yields 85–90% purity after two recrystallizations.
Analytical Characterization
HPLC Method Validation
A validated stability-indicating method for quantifying Impurity D HCl exhibits:
Spectroscopic Data
-
UV-Vis (λmax): 278 nm (consistent with fluoroquinolone core).
-
MS (ESI+): m/z 332.1 [M+H]⁺ (theoretical 332.3 for C₁₇H₁₈FN₃O₃·HCl).
Stability and Degradation Kinetics
Impurity D HCl demonstrates pH-dependent stability:
| pH | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| 1.5 | 48 hours | Hydrolysis to quinolinic acid |
| 7.4 | 120 hours | Oxidation to N-oxide |
Data derived from accelerated stability studies.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Producing Impurity D HCl at scale requires balancing yield and purity:
| Method | Cost (USD/g) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrolysis | 220 | 95 | Moderate |
| Synthesis by-products | 180 | 85 | High |
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin Impurity D Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction could produce hydroquinolone compounds.
Scientific Research Applications
Scientific Research Applications
The stability of ciprofloxacin formulations can be influenced by the presence of impurities like Ciprofloxacin Impurity D Hydrochloride. Studies have shown that variations in formulation can lead to significant differences in dissolution profiles, which directly affect bioavailability . The presence of impurities can also alter the pharmacokinetic properties of ciprofloxacin, necessitating thorough investigation during drug development.
Table 2: Dissolution Profiles in Different Media
| Formulation Type | Dissolution in 0.01N HCl (%) | Dissolution in Acetate Buffer (%) |
|---|---|---|
| Innovator Product | >80 | Comparable |
| Generic Product | >80 | Not comparable |
This data underscores the need for careful formulation practices to ensure consistent therapeutic outcomes.
Case Study: Monitoring Impurities
A comprehensive study conducted on ciprofloxacin hydrochloride samples from various manufacturers revealed that certain batches exceeded acceptable limits for Ciprofloxacin Impurity D Hydrochloride. The findings prompted recommendations for improved analytical methods to enhance detection sensitivity, particularly advocating for HPLC over traditional thin-layer chromatography .
Case Study: Impact on Treatment Efficacy
In a clinical context, the presence of elevated levels of Ciprofloxacin Impurity D Hydrochloride has been linked to reduced efficacy in treating infections caused by resistant bacterial strains. In one documented case, a patient treated with a formulation containing high impurity levels experienced treatment failure, highlighting the critical role of impurity management in therapeutic effectiveness .
Mechanism of Action
Ciprofloxacin Impurity D Hydrochloride, like Ciprofloxacin, targets bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, Ciprofloxacin Impurity D Hydrochloride prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication .
Comparison with Similar Compounds
Ciprofloxacin-related impurities share structural similarities but differ in key functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Structural Differences and Implications
| Compound | CAS No. | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| Ciprofloxacin (Parent) | 85721-33-1 | C₁₇H₁₈FN₃O₃ | Fluorine at position 6, piperazinyl group at position 7, carboxylic acid at position 3. |
| Impurity D HCl | 526204-10-4 | C₁₇H₁₈ClN₃O₃·HCl | Chlorine replaces fluorine at position 6; retains piperazinyl group and carboxylic acid. |
| Impurity A (Fluoroquinolonic Acid) | 93107-31-4 | C₁₃H₉ClFNO₃ | Lacks piperazinyl group; retains fluorine at position 6 and chlorine at position 7. |
| Impurity B (Desfluorociprofloxacin) | 93107-11-0 | C₁₇H₁₉N₃O₃ | Lacks fluorine at position 6; retains piperazinyl group and carboxylic acid. |
| Impurity C (Desethylene Ciprofloxacin HCl) | 93107-08-5 | C₁₅H₁₆FN₃O₃·HCl | Modified piperazinyl group (lacks ethylene bridge); retains fluorine and carboxylic acid. |
| Impurity E (Decarboxy Ciprofloxacin) | 105394-83-0 | C₁₆H₁₈FN₃O₂ | Lacks carboxylic acid at position 3; retains fluorine and piperazinyl group. |
Key Observations:
Impact on Antibacterial Activity: Fluorine at Position 6: Critical for DNA gyrase inhibition. Impurity B (lacking fluorine) and Impurity D HCl (chlorine substitution) show reduced potency compared to ciprofloxacin . Piperazinyl Group: Enhances Gram-negative activity. Carboxylic Acid at Position 3: Essential for binding to the gyrase-DNA complex. Impurity E (decarboxy form) lacks therapeutic activity .
Physicochemical Properties: Chlorine in Impurity D HCl increases molecular weight and may alter solubility compared to fluorine-containing analogs .
Analytical and Regulatory Considerations
Quantification Methods
- HPLC-UV is the primary method for impurity profiling. For example, ciprofloxacin HCl batches are tested using a validated HPLC method with limits of ≤0.2% for individual impurities like D HCl .
Regulatory Limits
| Impurity | Typical Acceptance Limit | Pharmacopeial Reference |
|---|---|---|
| Impurity D HCl | ≤0.2% | European Pharmacopoeia |
| Impurity A | ≤0.2% | USP/EP |
| Impurity B | ≤0.2% | EP |
Toxicological and Stability Profiles
- Impurity D HCl: No direct mutagenicity reported, but controlled due to structural alerts (chlorine substitution) .
- Impurity A: Potential genotoxic risk due to aromatic chloro-fluoro substituents .
- Impurity E : Low toxicity but lacks therapeutic utility; monitored for stability studies .
Biological Activity
Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a notable impurity of the fluoroquinolone antibiotic ciprofloxacin. Understanding its biological activity is critical for assessing its potential effects in pharmaceutical formulations and its implications for drug safety and efficacy.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H19Cl2N3O3 |
| Molecular Weight | 347.8 g/mol |
| CAS Number | 133210-96-5; 526204-10-4 (HCl salt) |
| Solubility | Soluble in water and ethanol |
Ciprofloxacin and its impurities, including Impurity D, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition prevents bacterial DNA replication, transcription, and repair, ultimately leading to cell death. Although the primary compound is well-studied, the specific contributions of Impurity D to these mechanisms remain less clear.
Toxicity and Safety Profile
The safety profile of ciprofloxacin impurities is essential for evaluating their impact on human health. Preliminary studies suggest that while some impurities may exhibit reduced toxicity compared to their parent compounds, they still require thorough investigation to determine their safety in clinical use .
Study on Ciprofloxacin Formulations
A comparative study evaluated the technical quality of various ciprofloxacin formulations, focusing on dissolution rates and impurity levels. The findings highlighted significant variations in dissolution profiles across different brands, which could affect bioavailability and therapeutic efficacy. Notably, all tested formulations met the pharmacopoeial requirements for drug content but exhibited differences in disintegration times and impurity levels .
Analysis of Drug-related Impurities
Another study focused on the analysis of drug-related impurities in ciprofloxacin raw materials using High-Performance Liquid Chromatography (HPLC). The results indicated that while impurity levels were within acceptable limits, ongoing monitoring is crucial to ensure product quality and patient safety .
Q & A
Q. What analytical methods are recommended for the separation and quantification of Ciprofloxacin Impurity D HCl in drug substances?
High-performance liquid chromatography (HPLC) is the primary method. A validated stability-indicating HPLC method uses a C18 column (e.g., Inertil C18, 250 mm × 4.0 mm, 5 µm) with a mobile phase of 0.15% orthophosphoric acid (pH 3.0 adjusted with triethylamine) and acetonitrile in gradient mode. Detection is performed at 278 nm, achieving baseline separation of impurities from the main peak. The method is validated for linearity (R² ≥ 0.999), precision, and accuracy (98–102% recovery) per ICH guidelines . Pharmacopeial methods specify Nucleosil C18 columns with retention times around 9 minutes for ciprofloxacin, ensuring impurity resolution .
Q. What are the common synthetic pathways leading to the formation of this compound?
Impurity D HCl arises as a by-product during synthesis or degradation. For example, residual solvents (e.g., dichloromethane) or impurities in starting materials (e.g., dichloro intermediates) can react to form chloro derivatives under acidic or oxidative conditions. Structural analogs like fluoroquinolonic acid (Impurity A) are formed via incomplete fluorination or hydrolysis, suggesting similar pathways for Impurity D .
Q. What are the acceptable limits for this compound in pharmaceutical formulations according to regulatory guidelines?
Pharmacopeial standards mandate individual impurities ≤0.2% and total impurities ≤0.5% in ciprofloxacin formulations. These limits are enforced via HPLC purity tests, where Impurity D HCl must be resolved and quantified against reference standards .
Advanced Research Questions
Q. How can researchers validate the specificity and sensitivity of HPLC methods for detecting this compound under forced degradation conditions?
Specificity is validated by subjecting ciprofloxacin to stress conditions (acid/base hydrolysis, oxidation, heat, and light). For example, oxidative degradation with H₂O₂ (3% v/v) generates impurities, which are resolved using the HPLC method. Sensitivity is confirmed via limit of detection (LOD) and quantification (LOQ) studies, ensuring Impurity D HCl is detectable at 0.05% of the target concentration .
Q. What structural characterization techniques elucidate the molecular identity of this compound?
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. High-resolution MS confirms molecular weight (e.g., 331.3 g/mol for related impurities), while ¹H/¹³C NMR identifies substituents like cyclopropyl or chloro groups. Comparisons with pharmacopeial reference standards (e.g., EP Impurity B HCl) aid structural confirmation .
Q. How do varying mobile phase compositions in HPLC affect the resolution of this compound from co-eluting impurities?
Mobile phase pH (3.0) and acetonitrile gradient are optimized to reduce hydrophobic interactions. For example, increasing acetonitrile from 10% to 30% over 20 minutes enhances impurity separation. Lower flow rates (0.7 mL/min) improve peak symmetry, while column temperatures of 35°C minimize baseline drift .
Q. What kinetic models describe the release profile of this compound from polymer-based formulations during stability studies?
The Korsmeyer-Peppas model is used to analyze release kinetics. A diffusional exponent (n) of 0.5 indicates Fickian diffusion, where impurity release is controlled by polymer swelling and matrix erosion. For example, HPMC-based formulations show initial burst release (9.85% at 1 hour) followed by sustained diffusion (96.55% at 12 hours) .
Q. How does the presence of residual solvents in the API influence the formation of this compound during storage?
Headspace gas chromatography with flame ionization detection (HS-GC-FID) identifies residual solvents like ethanol or dichloromethane. These solvents can accelerate hydrolysis or oxidation, increasing Impurity D HCl levels. Regulatory limits for Class 2 solvents (e.g., ≤0.5% for dichloromethane) must be enforced to mitigate degradation .
Q. How can forced degradation studies be designed to assess the stability-indicating capability of analytical methods for this compound?
Design studies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
